

Application Note: Comprehensive Analytical Characterization of 2-(Isoxazol-4-YL)ethanamine Hydrochloride

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Compound of Interest

Compound Name:	2-(Isoxazol-4-YL)ethanamine hydrochloride
CAS No.:	1187928-51-3
Cat. No.:	B1452385

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Abstract

This document provides a detailed framework of analytical methodologies for the comprehensive characterization of **2-(Isoxazol-4-YL)ethanamine hydrochloride**, a key intermediate in pharmaceutical development.^[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and potency of this compound. The guide integrates spectroscopic, chromatographic, and titrimetric techniques, emphasizing the scientific rationale behind method selection and adherence to validation principles outlined by the International Council for Harmonisation (ICH).^{[2][3]}

Introduction and Scope

2-(Isoxazol-4-YL)ethanamine hydrochloride is a heterocyclic amine that serves as a valuable building block in the synthesis of neuroactive compounds and other therapeutic agents.^[1] Its isoxazole moiety and primary amine group define its reactivity and potential

biological activity.[4][5] Rigorous analytical characterization is paramount to guarantee the quality, safety, and efficacy of any subsequent active pharmaceutical ingredient (API).

This application note outlines a multi-faceted analytical strategy to provide a complete profile of the material. The workflow is designed to be a self-validating system, ensuring that data generated is robust, reliable, and suitable for regulatory scrutiny.

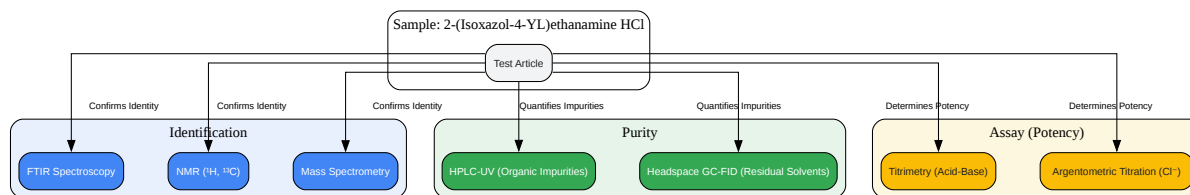
Physicochemical Properties

A foundational understanding of the compound's properties is essential for analytical method development.

Property	Information	Source
Molecular Formula	C ₅ H ₉ ClN ₂ O	Chem-Impex
Molecular Weight	148.59 g/mol	Chem-Impex
Appearance	White to off-white solid	General Knowledge
Solubility	Soluble in water, methanol	[1]
Structure		

Overall Analytical Strategy

A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of information, and together they form a complete picture of the compound's quality.



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Caption: Orthogonal Analytical Workflow for Complete Characterization.

Identification Protocols

Identity confirmation ensures that the correct molecule is present. A combination of spectroscopic techniques provides unambiguous structural verification.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within the molecule by measuring the absorption of infrared radiation. For amine hydrochlorides, the N-H stretching bands are particularly informative and differ significantly from the free amine.[6]

Protocol:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
- **Data Acquisition:** Scan the sample from 4000 cm^{-1} to 400 cm^{-1} .
- **Interpretation:** The resulting spectrum should be compared to a reference standard. Key expected absorption bands include:

- ~3200-2800 cm^{-1} : A broad and strong band characteristic of the R-NH_3^+ stretching vibrations.[6]
- ~1600-1500 cm^{-1} : N-H bending vibrations.[7]
- ~1620 cm^{-1} : C=N stretching of the isoxazole ring.
- ~1450 cm^{-1} : C=C stretching of the isoxazole ring.
- ~1100-1000 cm^{-1} : C-O stretching within the isoxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ^1H NMR elucidates the number and connectivity of protons, while ^{13}C NMR identifies the different carbon environments.[8]

Protocol:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D_2O) or DMSO-d_6 . D_2O is often preferred for amine salts due to its ability to exchange with the acidic N-H protons, causing their signal to disappear, which can aid in peak assignment.[7][9]
- **Data Acquisition:** Acquire ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer.
- **Interpretation:** The chemical shifts (δ), multiplicities, and integration values should be consistent with the structure of 2-(Isoxazol-4-yl)ethanamine.
 - ^1H NMR (in D_2O): Expect signals corresponding to the isoxazole ring protons and the two methylene ($-\text{CH}_2-$) groups of the ethylamine chain. The isoxazole protons typically appear in the aromatic region (δ 7-9 ppm).[4][10]
 - ^{13}C NMR: Expect five distinct signals corresponding to the unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization (ESI) in positive mode is ideal, as it will readily protonate the free base form of the molecule, allowing for accurate mass determination.

Protocol:

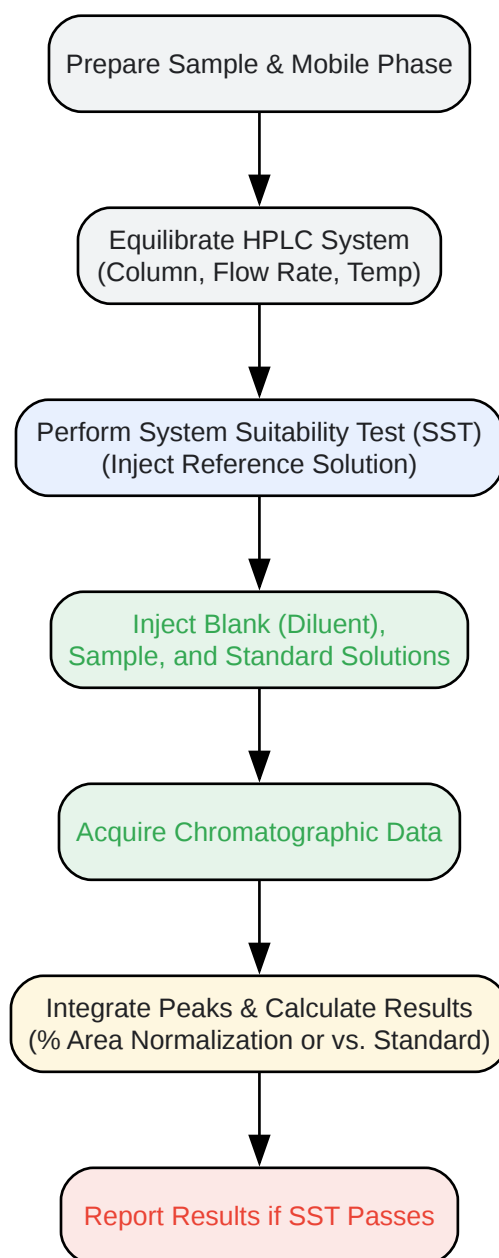
- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
- **Data Acquisition:** Infuse the sample into an ESI-MS system. Acquire data in positive ion mode.
- **Interpretation:** The primary ion observed should correspond to the protonated free base $[M+H]^+$, where M is the mass of 2-(Isoxazol-4-YL)ethanamine. The expected m/z value would be approximately 113.07. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).[\[11\]](#)

Purity Determination Protocols

Purity analysis is critical for identifying and quantifying any impurities, including related substances from synthesis and residual solvents from manufacturing.

Organic Impurities by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is the method of choice for separating non-volatile organic impurities. The primary amine is polar, necessitating a column and mobile phase that provide adequate retention and peak shape.



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Caption: Experimental Workflow for HPLC Purity Analysis.

HPLC Method Parameters:

Parameter	Recommended Condition	Rationale
Column	C18, 150 x 4.6 mm, 5 µm	Provides good retention for polar and non-polar compounds.
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	TFA acts as an ion-pairing agent to improve peak shape of the amine.
Mobile Phase B	Acetonitrile	Common organic modifier for reversed-phase chromatography.
Gradient	5% to 95% B over 20 minutes	A gradient elution ensures that both polar and non-polar impurities are eluted.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Detection	UV at 210 nm or 254 nm	Wavelengths where the isoxazole ring or other chromophores may absorb.
Injection Vol.	10 µL	Standard injection volume.
Diluent	Water/Acetonitrile (90:10)	Ensures sample is fully dissolved and compatible with the mobile phase.

Protocol:

- Solution Preparation:
 - Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a concentration of ~1.0 mg/mL.

- Sample Solution: Prepare the test sample in the same manner as the standard solution.
- System Suitability: Inject the standard solution in replicate (n=5). The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$. Tailing factor for the main peak should be ≤ 2.0 .
- Analysis: Inject the diluent (as a blank), followed by the sample solution.
- Calculation: Quantify impurities using area normalization. Report any impurity above the reporting threshold (e.g., 0.05%). The method must be validated according to ICH Q2(R1) guidelines to be used for quantitative purposes.[\[2\]](#)[\[12\]](#)

Residual Solvents by Headspace Gas Chromatography (GC)

Principle: Static headspace GC is the standard technique for analyzing volatile residual solvents in pharmaceutical materials, as outlined in USP <467> and ICH Q3C.[\[13\]](#)[\[14\]](#)[\[15\]](#) This technique avoids injecting the non-volatile API onto the GC column.

GC Method Parameters:

Parameter	Recommended Condition	Rationale
Column	G43 phase (e.g., DB-624), 30 m x 0.53 mm, 3.0 μ m	USP <467> recommended phase for general solvent screening. [13]
Carrier Gas	Helium or Hydrogen	Inert carrier gases.
Oven Program	40 °C (hold 5 min), ramp to 240 °C at 10 °C/min	Separates a wide range of solvents with different boiling points.
Inlet Temp.	250 °C	Ensures rapid volatilization of analytes.
Detector	Flame Ionization Detector (FID) at 260 °C	FID is sensitive to nearly all organic compounds.
Headspace Vial	20 mL	Standard size.
Sample Amount	Accurately weigh ~100 mg into the vial.	
Diluent	Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)	High-boiling point solvents suitable for dissolving the sample.
Incubation	80 °C for 15 minutes	Allows solvents to partition into the headspace for injection.

Protocol:

- **Standard Preparation:** Prepare a standard stock solution containing all expected residual solvents at a known concentration in the chosen diluent. Prepare a working standard by diluting the stock to the appropriate level (e.g., corresponding to the ICH limit).
- **Sample Preparation:** Accurately weigh the sample into a headspace vial and add a known volume of diluent.
- **Analysis:** Place both standard and sample vials into the headspace autosampler. Run the sequence.

- Calculation: Quantify each residual solvent in the sample by comparing its peak area to the corresponding peak in the standard chromatogram. Results are typically reported in parts per million (ppm).

Assay (Potency) Protocols

Assay methods determine the amount of the pure active substance. Titrimetry offers a classic, absolute method, while HPLC provides an alternative orthogonal technique.

Assay by Non-Aqueous Acid-Base Titration

Principle: The hydrochloride salt of the primary amine can be assayed by titrating it as a weak acid in a non-aqueous medium. The amine hydrochloride will react with a strong base in a 1:1 stoichiometric ratio.

Protocol:

- Sample Preparation: Accurately weigh ~100 mg of the sample and dissolve it in a suitable non-aqueous solvent like glacial acetic acid.
- Titration: Titrate the solution with a standardized 0.1 M perchloric acid in acetic acid solution.
- Endpoint Detection: The endpoint can be determined potentiometrically using a suitable electrode system or with a visual indicator like crystal violet.
- Calculation: Calculate the percentage assay based on the volume of titrant consumed, the molarity of the titrant, and the sample weight. A blank titration should be performed to correct for any contribution from the solvent.

Chloride Content by Argentometric Titration

Principle: The chloride content of the hydrochloride salt can be determined by precipitation titration with silver nitrate (AgNO_3). This confirms the salt form and can be used to calculate the purity of the hydrochloride salt. Volhard's method, a back-titration, is often used.^[16]

Protocol:

- Sample Preparation: Accurately weigh the sample and dissolve it in dilute nitric acid.

- **Precipitation:** Add a known excess amount of standardized 0.1 M silver nitrate solution to precipitate all chloride ions as silver chloride (AgCl).
- **Back-Titration:** Add an indicator (e.g., ferric ammonium sulfate) and titrate the excess, unreacted AgNO₃ with standardized 0.1 M potassium thiocyanate (KSCN) solution.[16] The endpoint is the formation of a stable reddish-brown ferric thiocyanate complex.
- **Calculation:** The amount of chloride is calculated by subtracting the moles of KSCN used (which corresponds to the excess AgNO₃) from the total moles of AgNO₃ initially added.

Method Validation Principles

All analytical methods used for quality control must be validated to ensure they are suitable for their intended purpose.[2] According to ICH Q2(R1), the following parameters should be evaluated:[3][17]

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
- **Range:** The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of test results to the true value.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
- **Detection Limit (LOD):** The lowest amount of analyte that can be detected but not necessarily quantitated.
- **Quantitation Limit (LOQ):** The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

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